3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol
Overview
Description
3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with morpholine groups and a hydrazone linkage to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors such as 2,6-dichloropyrimidine and morpholine.
Hydrazone Formation: The hydrazone linkage is formed by reacting the pyrimidine derivative with hydrazine hydrate under controlled conditions.
Phenol Substitution: The final step involves the substitution of the hydrazone derivative with a phenol group, typically under basic conditions to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting its function and leading to cell death. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-{2-[2,6-di(piperidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol
- 4-[(E)-{2-[2,6-di(pyrrolidin-1-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol
Uniqueness
3-[(E)-{2-[2,6-di(morpholin-4-yl)pyrimidin-4-yl]hydrazinylidene}methyl]phenol is unique due to the presence of morpholine groups, which can enhance its solubility and biological activity compared to similar compounds with different substituents. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(E)-[(2,6-dimorpholin-4-ylpyrimidin-4-yl)hydrazinylidene]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c26-16-3-1-2-15(12-16)14-20-23-17-13-18(24-4-8-27-9-5-24)22-19(21-17)25-6-10-28-11-7-25/h1-3,12-14,26H,4-11H2,(H,21,22,23)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIURPTDRHKSEQS-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)O)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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